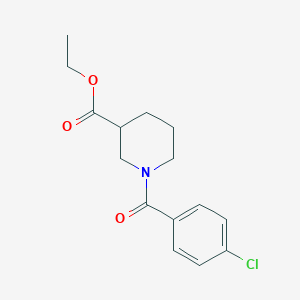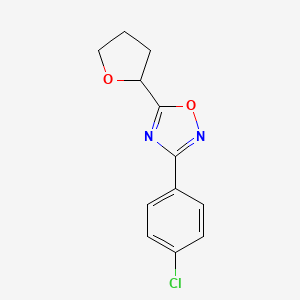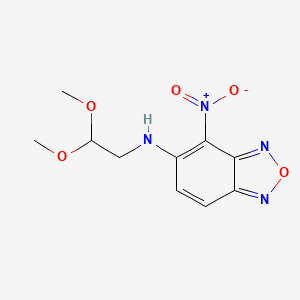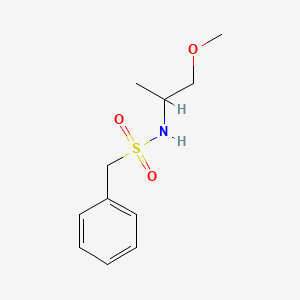
N-(3-chloro-4-fluorophenyl)-2-methylpentanamide
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-methylpentanamide, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmaceuticals. CFP is a member of the amide class of compounds and has a molecular weight of 261.75 g/mol.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methylpentanamide involves its interaction with various cellular targets such as ion channels, enzymes, and receptors. This compound has been shown to interact with voltage-gated sodium channels, leading to the inhibition of sodium influx and subsequent inhibition of action potential generation. This compound also interacts with enzymes such as cyclooxygenase-2, leading to the inhibition of prostaglandin synthesis and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction in inflammation, and reduction in pain. This compound has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-fluorophenyl)-2-methylpentanamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing adverse effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-methylpentanamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Another potential direction is the study of the structure-activity relationship of this compound analogs to identify more potent and selective compounds. Additionally, the mechanism of action of this compound could be further elucidated to identify additional cellular targets and pathways.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-methylpentanamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain by inhibiting the activation of nociceptive neurons.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-3-4-8(2)12(16)15-9-5-6-11(14)10(13)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYKPASVOVSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387717 | |
| Record name | N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6607-97-2 | |
| Record name | N-(3-chloro-4-fluorophenyl)-2-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3954556.png)

![5-[(diisopropylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3954568.png)
![4-butoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B3954573.png)


![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)

acetate](/img/structure/B3954615.png)
![4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3954620.png)


![2,2,4-trimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3954646.png)
